molecular formula C8H18ClNO4 B569188 N-Ethyldeoxynojirimycin Hydrochloride CAS No. 210241-65-9

N-Ethyldeoxynojirimycin Hydrochloride

Cat. No. B569188
CAS RN: 210241-65-9
M. Wt: 227.685
InChI Key: YVZSBJPQUMOYLM-YSPZXBHMSA-N
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Description

N-Ethyldeoxynojirimycin Hydrochloride (CAS No. 210241-65-9) is a chemical compound . It is used in the biomedical industry for studying various diseases such as Gaucher disease, Pompe disease, and Fabry disease . This compound exhibits significant capabilities as an inhibitor of glucosidases and glycosyltransferases .


Molecular Structure Analysis

The molecular formula of N-Ethyldeoxynojirimycin Hydrochloride is C8H17NO4 HCl . The IUPAC name is (3R,4R)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride .


Physical And Chemical Properties Analysis

The molecular weight of N-Ethyldeoxynojirimycin Hydrochloride is 227.69 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

  • Antiviral Therapy for Hepatitis B : It was found to suppress the secretion of Hepatitis B Virus (HBV) particles and cause intracellular retention of HBV DNA in HepG2 cells, suggesting its potential as an antiviral therapy for hepatitis B (Block et al., 1994).

  • Safety Assessment for Anti-AIDS Drug : SC-48334, a derivative of N-Ethyldeoxynojirimycin Hydrochloride, demonstrated no mutagenic or clastogenic effects in various assays, indicating its safety for use in humans as an anti-AIDS drug (Oshiro et al., 1992).

  • Potential Anti-HIV Activity : The compound showed potential anti-HIV activity by inhibiting glycoprotein processing, which may disrupt cell fusion and subsequent cell-cell transmission of the AIDS virus (Karpas et al., 1988).

  • Treatment of Type I Gaucher Disease : N-Butyldeoxynojirimycin (a related compound) was evaluated for its therapeutic potential in the treatment of type I (non-neuronopathic) Gaucher disease. This suggests its application in managing glycosphingolipidoses (Cox et al., 2003).

  • Broad-Spectrum Antiviral Drug Candidate : Studies on UV-4, which is structurally related to N-Ethyldeoxynojirimycin, suggested its potential as a broad-spectrum antiviral drug candidate, with demonstrated in vitro and in vivo activity against multiple viruses (Callahan et al., 2022; Shearer et al., 2022).

  • Regulation of Blood Sugar Levels and Antiviral Properties : DNJ, another related compound, was noted for its ability to regulate blood sugar levels and resist viruses and tumors (Ming, 2012).

  • Selective Control of N-Linked Glycosylation : N-Butyl-deoxynojirimycin, a related compound, was studied for its potential in treating lysosomal glycosphingolipid storage disorders and viral infections due to its inhibitory activity on α-glucosidase I and ceramide glucosyltransferase (Butters et al., 2000).

  • Inhibition of Glycolipid Biosynthesis : N-Butyldeoxynojirimycin, another derivative, was found to inhibit the biosynthesis of glycolipids in HL-60 cells, suggesting its potential use in treating glycolipid storage disorders (Platt et al., 1994).

Mechanism of Action

    Target of Action

    N-Ethyldeoxynojirimycin Hydrochloride primarily targets α-glucosidase, an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . This enzyme is involved in the breakdown of complex carbohydrates into simple sugars, which are then absorbed into the bloodstream.

    Mode of Action

    The compound acts as an α-glucosidase inhibitor . By inhibiting the activity of α-glucosidase, it delays the breakdown of carbohydrates and thus slows down the increase in blood glucose levels after a meal .

    Biochemical Pathways

    The suppression of intestinal α-1,4-glucosidase and α-1,6-glucosidase of hepatic glycogen-debranching enzymes leads to a reduced rate of oligosaccharide breakdown . This affects the carbohydrate metabolism pathway, resulting in slower absorption of glucose into the bloodstream.

    Result of Action

    The primary molecular effect of N-Ethyldeoxynojirimycin Hydrochloride’s action is the inhibition of α-glucosidase, leading to a delay in carbohydrate digestion and a slower increase in post-meal blood glucose levels . This can help manage blood glucose levels in individuals with diabetes.

properties

IUPAC Name

(3R,4R)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4.ClH/c1-2-9-3-6(11)8(13)7(12)5(9)4-10;/h5-8,10-13H,2-4H2,1H3;1H/t5?,6?,7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZSBJPQUMOYLM-YSPZXBHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C(C1CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CC([C@H]([C@@H](C1CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747754
Record name (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyldeoxynojirimycin Hydrochloride

CAS RN

210241-65-9
Record name (3R,4R)-1-Ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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